Cas no 135879-92-4 ((S)-3-Amino-2-phenyl-propan-1-ol hydrochloride)

(S)-3-Amino-2-phenyl-propan-1-ol hydrochloride structure
135879-92-4 structure
Product Name:(S)-3-Amino-2-phenyl-propan-1-ol hydrochloride
CAS No:135879-92-4
MF:C9H14ClNO
MW:187.666561603546
CID:4696610
Update Time:2023-08-14

(S)-3-Amino-2-phenyl-propan-1-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-3-Amino-2-phenyl-propan-1-ol hydrochloride
    • (R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride
    • (2S)-3-amino-2-phenylpropan-1-ol hydrochloride
    • Inchi: 1S/C9H13NO.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1
    • InChI Key: JDVXPWXBBDMHNE-FVGYRXGTSA-N
    • SMILES: Cl.OC[C@H](CN)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 187.076
  • Monoisotopic Mass: 187.076
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 99.7
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Melting Point: 189 - 190 ° C (methanol)
  • LogP: 2.22350
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